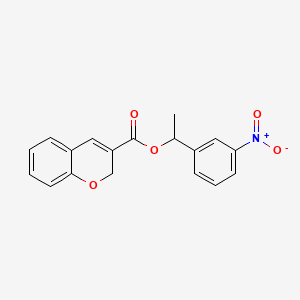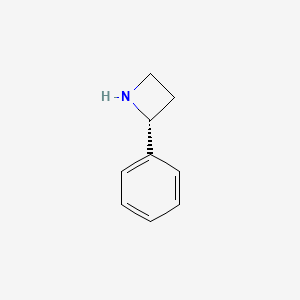
(R)-2-phenylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-phenylazetidine is a chiral azetidine derivative characterized by a four-membered ring structure with a phenyl group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. For instance, the reaction of N-alkylated 2-amino-1-phenylethanol under basic conditions can yield ®-2-phenylazetidine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-2-phenylazetidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalytic methods and continuous flow processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-2-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can convert ®-2-phenylazetidine to its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinones, while substitution reactions can produce N-alkyl or N-acyl derivatives.
科学研究应用
®-2-phenylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing novel therapeutic agents.
Industry: ®-2-phenylazetidine is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-phenylazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in antimicrobial research, ®-2-phenylazetidine may inhibit bacterial enzymes, disrupting essential metabolic processes.
相似化合物的比较
Similar Compounds
2-phenylazetidine: The non-chiral analog of ®-2-phenylazetidine.
N-alkylazetidines: Compounds with various alkyl groups attached to the nitrogen atom.
Azetidinones: Oxidized derivatives of azetidines.
Uniqueness
®-2-phenylazetidine is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications requiring enantioselectivity, such as asymmetric synthesis and drug development. The presence of the phenyl group also enhances its reactivity and potential biological activity compared to other azetidine derivatives.
属性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC 名称 |
(2R)-2-phenylazetidine |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 |
InChI 键 |
CLNGGMJEJSANIE-SECBINFHSA-N |
手性 SMILES |
C1CN[C@H]1C2=CC=CC=C2 |
规范 SMILES |
C1CNC1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


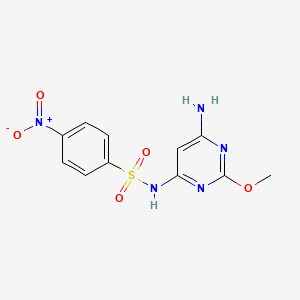
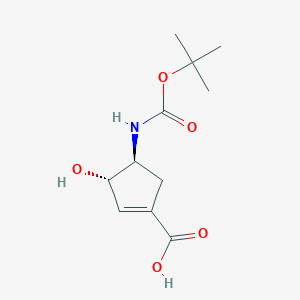
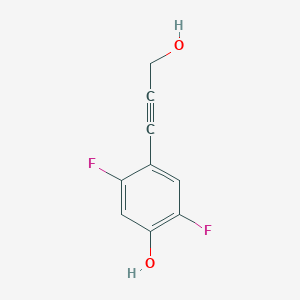
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
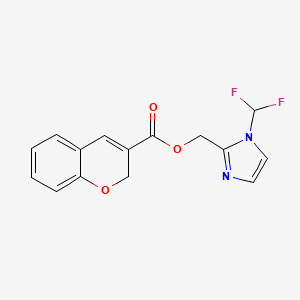
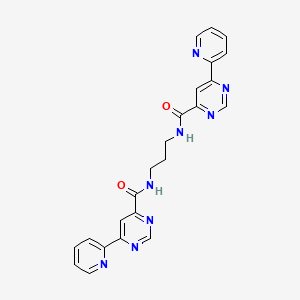

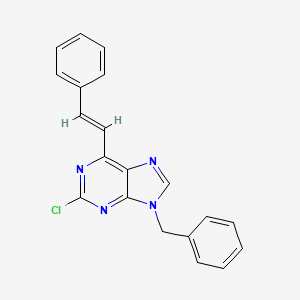
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
